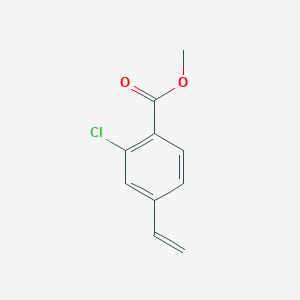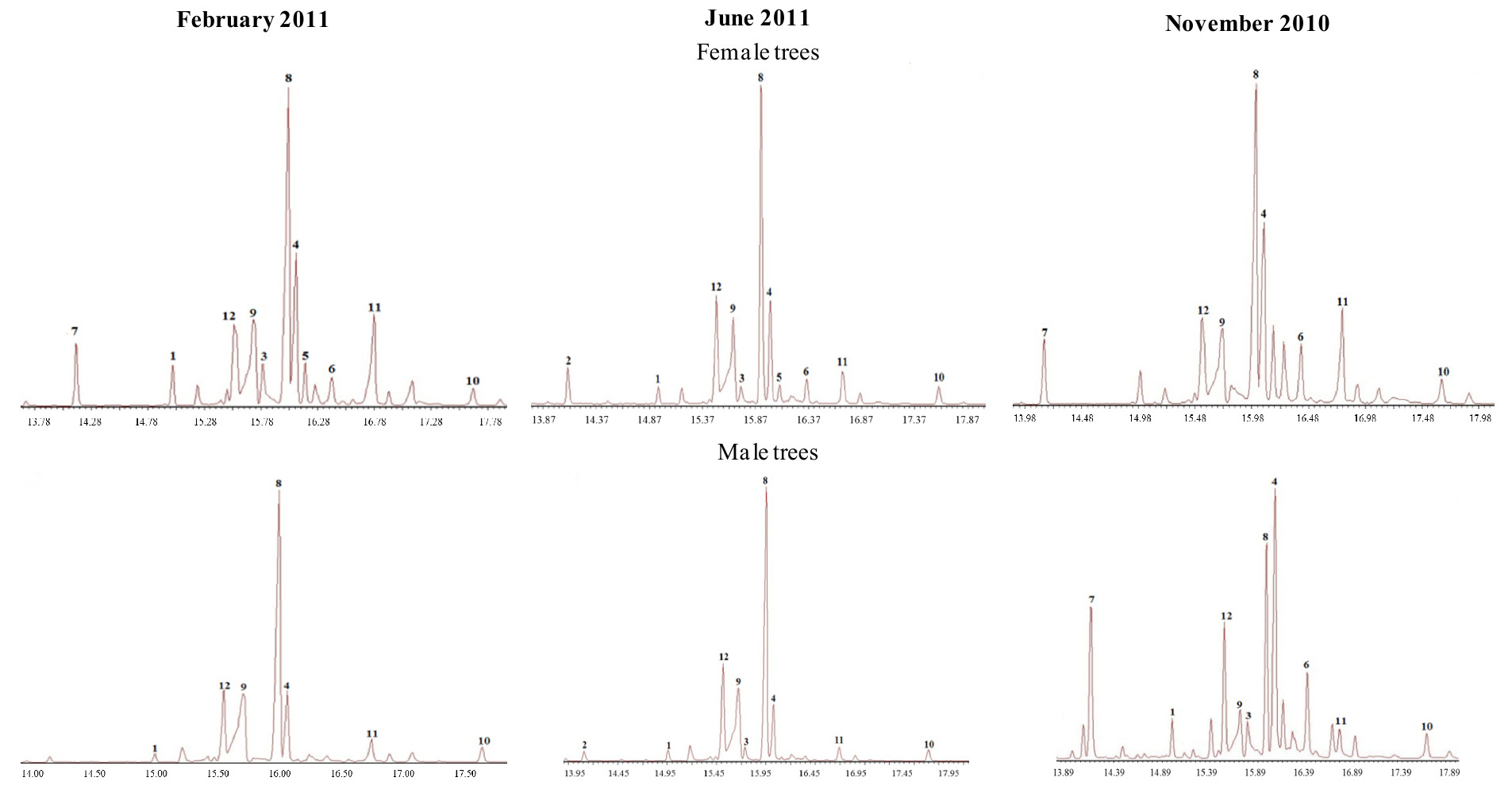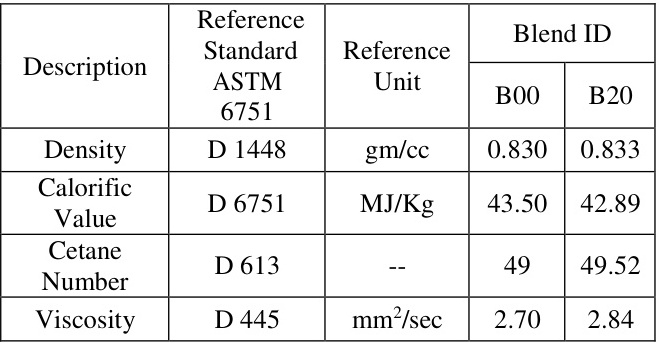
Methyl 2-chloro-4-vinylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-4-vinylbenzoate (C₁₀H₉ClO₂) is a substituted benzoate ester characterized by a chlorine atom at the ortho position and a vinyl group at the para position on the aromatic ring. This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and polymer precursors. Its reactivity is influenced by the electron-withdrawing chlorine substituent and the electron-rich vinyl group, enabling participation in cross-coupling reactions and polymerization processes . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings from CymitQuimica, suggesting challenges in synthesis, stability, or market demand .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-chloro-2-fluorobenzoate
Structural Similarities and Differences :
- Molecular Formula : C₈H₆ClFO₂ vs. C₁₀H₉ClO₂.
- Substituents : The former features fluorine at the ortho position and chlorine at the para position, while the latter has chlorine at ortho and a vinyl group at para.
- Physicochemical Properties :
- Molar Mass : 188.58 g/mol (Methyl 4-chloro-2-fluorobenzoate) vs. 196.63 g/mol (Methyl 2-chloro-4-vinylbenzoate) .
- Reactivity : Fluorine’s strong electron-withdrawing nature enhances electrophilic substitution resistance compared to the vinyl group, which may promote π-orbital interactions in polymerization .
Methyl Salicylate (Methyl 2-hydroxybenzoate)
Key Contrasts :
- Functional Groups : Methyl salicylate contains a hydroxyl group esterified at the ortho position, whereas this compound lacks hydroxyl functionality.
- Applications : Methyl salicylate is widely used in topical analgesics and fragrances due to its volatility and low toxicity, whereas the discontinued status of this compound limits its practical applications .

Diterpene-Derived Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)
Structural Complexity :
- These compounds, such as sandaracopimaric acid methyl ester (C₂₁H₃₂O₂), feature fused terpene backbones with ester groups, contrasting with the simpler aromatic structure of this compound .

- Stability : Diterpene esters exhibit higher thermal stability due to rigid bicyclic frameworks, whereas the vinyl group in this compound may render it prone to radical-initiated degradation .

Data Table: Comparative Properties of Methyl Esters
Research Findings and Critical Analysis
- Reactivity Trends : The vinyl group in this compound facilitates polymerization but may lead to unintended side reactions under oxidative conditions, unlike fluorine-substituted analogs .
- Synthesis Challenges : The discontinuation of this compound () contrasts with the commercial availability of Methyl 4-chloro-2-fluorobenzoate, suggesting divergent synthetic feasibility or regulatory hurdles.
- Environmental Impact : Methyl salicylate’s volatility (a VOC) raises concerns in atmospheric chemistry, whereas this compound’s chlorine content necessitates careful disposal to avoid halogenated pollutant formation .
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
methyl 2-chloro-4-ethenylbenzoate |
InChI |
InChI=1S/C10H9ClO2/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h3-6H,1H2,2H3 |
InChI Key |
DKPKLWLZSJTADY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C=C)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















